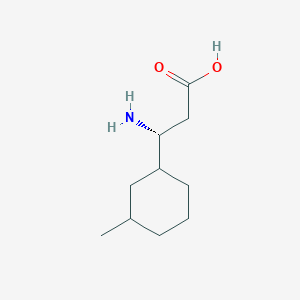![molecular formula C7H9F2NO2 B13317212 (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13317212.png)
(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-6,6-Difluoro-2-azabicyclo[221]heptane-3-carboxylic acid is a bicyclic compound featuring a unique structure with two fluorine atoms and a nitrogen atom within its bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method involves the use of a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of enzymatic hydrolysis has also been reported to obtain high-purity intermediates for the synthesis of related compounds .
Análisis De Reacciones Químicas
Types of Reactions
(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and nitrogen sites.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cycloaddition reactions, hydrogenation catalysts for reduction, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
(3S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: This compound is structurally similar but contains a tert-butoxycarbonyl (Boc) protecting group.
Uniqueness
The presence of fluorine atoms in (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds. Additionally, the nitrogen atom within the bicyclic framework adds to its versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C7H9F2NO2 |
|---|---|
Peso molecular |
177.15 g/mol |
Nombre IUPAC |
(3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H9F2NO2/c8-7(9)2-3-1-4(7)10-5(3)6(11)12/h3-5,10H,1-2H2,(H,11,12)/t3?,4?,5-/m0/s1 |
Clave InChI |
HBDPQHBRGWKVTH-YCXLAJEKSA-N |
SMILES isomérico |
C1C2CC(C1N[C@@H]2C(=O)O)(F)F |
SMILES canónico |
C1C2CC(C1NC2C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13317181.png)


![1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13317190.png)







